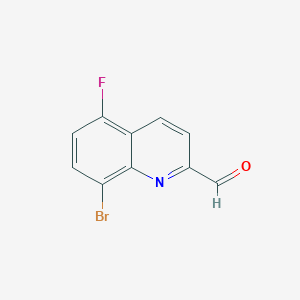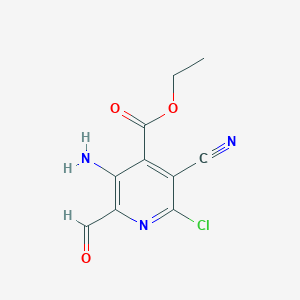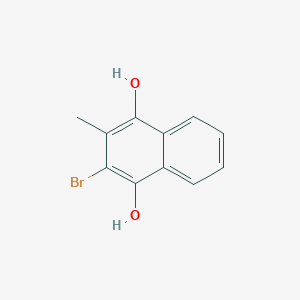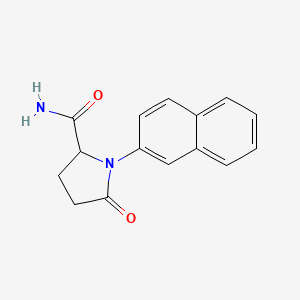
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound features a chromen-2-one core structure, which is often associated with various pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with acetic acid or its derivatives. One common method includes the activation of the carboxylic acid using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-7-ol derivative . The product is then purified through precipitation in acetone and washing with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromen-2-one core, potentially altering its biological activity.
Substitution: The acetate group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mecanismo De Acción
The mechanism of action of ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial DNA gyrase, contributing to its antimicrobial effects . Additionally, the compound’s photoactive properties allow it to undergo photodimerization, which can be harnessed in material science applications .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate
- Isopropyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate
Uniqueness
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate stands out due to its specific ester linkage, which can influence its solubility, reactivity, and biological activity. Its unique combination of photoactive and antimicrobial properties makes it a valuable compound for both scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H12O5 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H12O5/c1-8-5-13(15)18-12-6-10(3-4-11(8)12)17-7-16-9(2)14/h3-6H,7H2,1-2H3 |
Clave InChI |
HWDPFCMANRSJNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



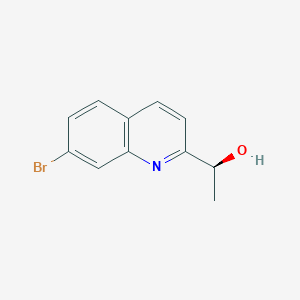


![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)

